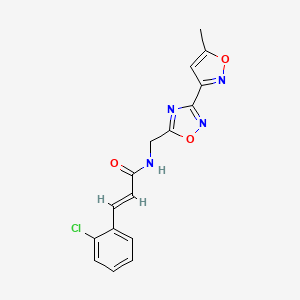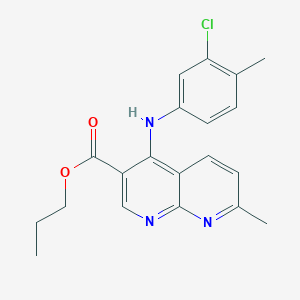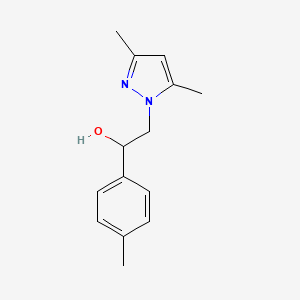
2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylphenyl)ethanol, commonly known as DMPE, is a chemical compound with potential applications in scientific research. DMPE is a pyrazole derivative that is widely used as a ligand in coordination chemistry and as a building block for the synthesis of various organic compounds.
作用機序
The mechanism of action of DMPE is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions. These complexes can then participate in various chemical reactions, such as catalysis and electrochemistry.
Biochemical and Physiological Effects
DMPE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies. It is also believed to have potential applications in drug delivery and imaging due to its ability to form stable complexes with metal ions.
実験室実験の利点と制限
One of the main advantages of DMPE is its ability to form stable complexes with metal ions, making it a useful ligand in coordination chemistry. However, its synthesis can be challenging, and it may not be suitable for certain experimental conditions. Additionally, its full range of applications and potential limitations are not yet fully understood.
将来の方向性
There are several future directions for research on DMPE. One potential area of study is its potential applications in drug delivery and imaging. DMPE complexes with metal ions could potentially be used to enhance the efficacy and specificity of drugs and imaging agents. Additionally, further research is needed to fully understand the mechanism of action and potential limitations of DMPE, as well as its potential applications in other areas of scientific research.
合成法
DMPE can be synthesized via a multi-step process that involves the reaction of 4-methylbenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to yield 2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylphenyl)ethanone. The ketone can then be reduced using sodium borohydride or lithium aluminum hydride to produce DMPE.
科学的研究の応用
DMPE has been widely used in scientific research as a ligand in coordination chemistry. It has been shown to form stable complexes with various metal ions, including copper, nickel, and cobalt. These complexes have been used in catalysis, electrochemistry, and materials science.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-(4-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-4-6-13(7-5-10)14(17)9-16-12(3)8-11(2)15-16/h4-8,14,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDRQGLYQLIQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2C(=CC(=N2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2872187.png)

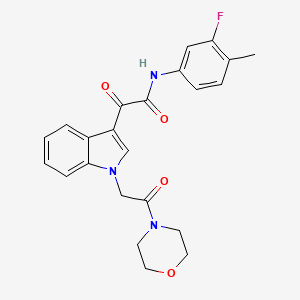
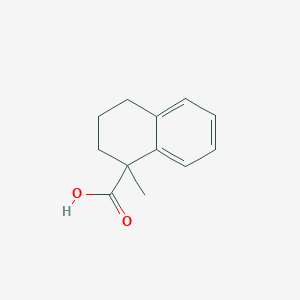
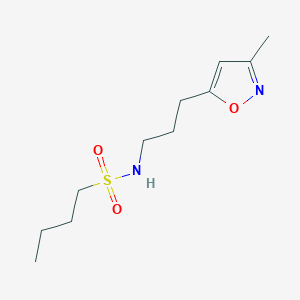
![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)
![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2872199.png)
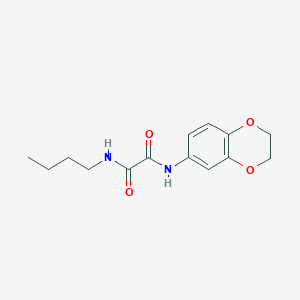

![N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2872204.png)

